molecular formula C39H54O6 B15144841 10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B15144841
M. Wt: 618.8 g/mol
InChI Key: KZEFHUMSFIGJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex organic compound with a unique structure. . This compound is characterized by its multiple hydroxy groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid involves multiple steps. The starting materials typically include phenylpyruvic acid derivatives and other organic compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The hydroxy and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid: Shares similar structural features but differs in the arrangement of functional groups.

    3-(4-hydroxyphenyl)propionic acid: Another phenylpyruvic acid derivative with distinct chemical properties.

Uniqueness

What sets 10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid apart is its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its multiple hydroxy groups and carboxylic acid functionality make it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFHUMSFIGJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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